molecular formula C17H17FN2O2S B2922264 2-(2-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 352693-87-9

2-(2-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No. B2922264
CAS RN: 352693-87-9
M. Wt: 332.39
InChI Key: NLOGKRTVOMQPGR-UHFFFAOYSA-N
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Description

The compound “2-(2-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a derivative of tetrahydrobenzo[b]thiophene . It is available from suppliers such as ChemBridge Corporation, ChemDiv, Inc., and Vitas M Chemical Limited .


Synthesis Analysis

The synthesis of similar compounds involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The compounds were synthesized via amino esters .


Molecular Structure Analysis

The molecular structure of this compound is based on the tetrahydrobenzo[b]thiophene scaffold . The binding mode of the compounds and physicochemical properties were predicted via in silico studies .


Chemical Reactions Analysis

The compound exhibits anti-inflammatory activity in Escherichia coli Lipopolysaccharide (LPSEc)-stimulated RAW 264.7 cells . The compounds disrupted the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2 via interfering with the KEAP1’s Kelch domain .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 221.251 . More detailed physical and chemical properties are not available in the current search results.

Scientific Research Applications

Allosteric Enhancers for A1 Adenosine Receptors

Compounds derived from the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene and 2-amino-5,6,7,8-tetrahydrocyclohepta[b]thiophenes, including carboxylates and carboxamides, have been investigated for their role as A1 adenosine receptor allosteric enhancers. These compounds exhibit notable potency and efficacy, surpassing PD81,723 in enhancing adenosine receptor activity, which has implications for treating cardiovascular and neurological disorders (Nikolakopoulos et al., 2006).

Antimycobacterial Activity

A study focused on synthesizing derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide and hexahydrocycloocta[b]thiophene-3-carboxamide, stemming from a known antimycobacterial lead. These compounds exhibited significant in vitro activity against Mycobacterium tuberculosis, with specific derivatives demonstrating greater potency than conventional drugs like Ethambutol and Ciprofloxacin. This research emphasizes the potential of these compounds in developing new treatments for tuberculosis (Nallangi et al., 2014).

Antibacterial and Antifungal Agents

Certain 2,6-difluorobenzamides have been explored for their antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The synthesis process and the unexpected formation of bicyclic side products during the development of fluorescent probes for investigating the mechanism of action highlight the complex chemistry and potential antibacterial applications of these compounds (Straniero et al., 2023).

Anticancer Agents

Research into the synthesis and evaluation of novel compounds, including those derived from thiophene carboxamides, has shown promise in anticancer activity. These compounds were tested against various cancer cell lines, with specific derivatives displaying significant inhibitory effects. This suggests the potential for these molecules in the development of new anticancer therapies (Phutdhawong et al., 2021).

Influenza Virus Inhibitors

The design and synthesis of cycloheptathiophene-3-carboxamide (cHTC) derivatives aimed at disrupting the PA-PB1 subunit interaction of the influenza virus RNA-dependent RNA polymerase resulted in compounds with potent anti-influenza activity. Notably, 2-hydroxybenzamido derivatives and 4-aminophenyl derivative exhibited low micromolar range inhibition of viral growth, underscoring the potential of these compounds as innovative anti-influenza agents (Desantis et al., 2017).

Future Directions

The compound and its derivatives have shown potential in anti-inflammatory activity and could be further explored for their medicinal properties . The compounds were metabolically stable in human, rat, and mouse liver microsomes and showed optimum half-life (T1/2) and intrinsic clearance (Clint) . This suggests potential for further pharmacological development.

properties

IUPAC Name

2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2S/c18-12-8-5-4-6-10(12)16(22)20-17-14(15(19)21)11-7-2-1-3-9-13(11)23-17/h4-6,8H,1-3,7,9H2,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOGKRTVOMQPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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